molecular formula C7H16ClN3O2 B1407347 N1-Isopropylaspartamide hydrochloride CAS No. 2197415-57-7

N1-Isopropylaspartamide hydrochloride

Cat. No. B1407347
CAS RN: 2197415-57-7
M. Wt: 209.67 g/mol
InChI Key: ANHLLXADXDVPTD-UHFFFAOYSA-N
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Description

N1-Isopropylaspartamide hydrochloride (N1-IPA-HCl) is a synthetic compound that has been used for a variety of purposes, including scientific research, laboratory experiments, and drug delivery. It is a white, crystalline solid with a melting point of about 170°C and a solubility of approximately 0.2 mg/mL in water. The compound is commonly used as a reagent in organic synthesis, and it has been shown to have a wide variety of biochemical and physiological effects.

Scientific Research Applications

Antidepressant Effects and Mechanisms

  • NMDA Receptor Modulation for Depression Treatment : Research has demonstrated the potential role of NMDA receptor-modulating drugs in treating depression. This includes studies on ketamine, an NMDA receptor antagonist, showing significant improvement in depressive symptoms in patients, suggesting a promising avenue for similar compounds in psychiatric research (Berman et al., 2000).

Material Science and Nanotechnology Applications

  • Photo- and Thermo-responsive Nanoparticles : Innovative applications in material science include the development of amphiphilic photochromic copolymers with hydrophilic poly(N-isopropylacrylamide) backbones. These materials can fabricate self-assembled nanoparticles that exhibit reversible size changes in response to light and temperature, indicating their utility in smart material design (Lim et al., 2011).

  • Mitochondria-targeting Nanoparticles for Cancer Therapy : The development of selective mitochondria-targeting probes and nanoparticles for tumor targeting, imaging, and drug delivery showcases the intersection of nanotechnology with therapeutic applications. Such nanoparticles have demonstrated efficacy in delivering anticancer drugs directly to mitochondria, offering a novel strategy for cancer treatment (Kim et al., 2017).

Analytical and Diagnostic Applications

  • Mass Spectrometry Imaging for Tissue Analysis : The use of 1,5-diaminonaphthalene hydrochloride in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging highlights its application in visualizing small molecules within tissues. This technique offers valuable insights into metabolic pathways and mechanisms underlying various diseases, emphasizing the chemical's utility in biomedical research (Liu et al., 2014).

Corrosion Inhibition for Industrial Applications

  • Inhibiting Corrosion in Metal Surfaces : Research on amino acids, including aspartic acid, for inhibiting mild steel corrosion in acidic solutions has shown that organic compounds can act as effective corrosion inhibitors. This research underscores the potential of N1-Isopropylaspartamide hydrochloride derivatives in extending the lifespan of metal structures in corrosive environments (Oubaaqa et al., 2021).

properties

IUPAC Name

2-amino-N-propan-2-ylbutanediamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-4(2)10-7(12)5(8)3-6(9)11;/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHLLXADXDVPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Isopropylaspartamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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